molecular formula C22H35NO3Sn B14262441 4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid CAS No. 135861-52-8

4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid

Cat. No.: B14262441
CAS No.: 135861-52-8
M. Wt: 480.2 g/mol
InChI Key: YZUHXPPRJPWWOE-UHFFFAOYSA-N
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Description

4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid is a chemical compound with the molecular formula C16H30O4Sn It is known for its unique structure, which includes a tributylstannyl group attached to an anilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted heating, which provides the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of microwave-assisted synthesis and aldol condensation can be scaled up for larger-scale production. The choice of reagents and reaction conditions would need to be optimized for industrial applications to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the stannyl group or other functional groups within the molecule.

    Substitution: The tributylstannyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid has several scientific research applications, including:

    Chemistry: It serves as a versatile intermediate for the synthesis of other complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.

    Industry: Used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid involves its interaction with various molecular targets. The tributylstannyl group can participate in organometallic reactions, while the anilino moiety can interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and potential applications compared to similar compounds. This uniqueness makes it valuable for specific research and industrial purposes.

Properties

CAS No.

135861-52-8

Molecular Formula

C22H35NO3Sn

Molecular Weight

480.2 g/mol

IUPAC Name

4-oxo-4-(3-tributylstannylanilino)but-2-enoic acid

InChI

InChI=1S/C10H8NO3.3C4H9.Sn/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-7H,(H,11,12)(H,13,14);3*1,3-4H2,2H3;

InChI Key

YZUHXPPRJPWWOE-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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